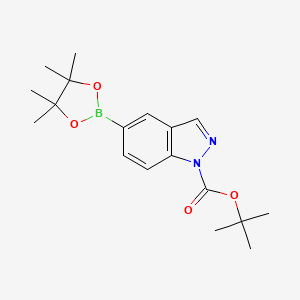

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole-1-carboxylate

概要

説明

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: is a boron-containing compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butyl ester group, an indazole ring, and a dioxaborolane moiety. The unique structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate typically involves the following steps:

Formation of the Indazole Core: The indazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and ortho-substituted aromatic compounds.

Introduction of the Dioxaborolane Group: The dioxaborolane moiety is introduced via a borylation reaction, often using bis(pinacolato)diboron as the boron source and a palladium catalyst.

Esterification: The final step involves the esterification of the indazole carboxylic acid with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality.

化学反応の分析

Suzuki–Miyaura Cross-Coupling Reactions

The dioxaborolane group facilitates palladium-catalyzed cross-coupling reactions, a cornerstone of its synthetic utility. Key findings include:

Mechanistic Insights :

- The boronic ester undergoes transmetallation with aryl/heteroaryl halides in the presence of Pd⁰ catalysts .

- Base-mediated cleavage of the B–O bond in the dioxaborolane generates a boronate intermediate, which couples with the electrophilic partner .

Oxidative Transformations

The indazole ring and boronic ester participate in oxidation reactions under controlled conditions:

Structural Stability :

- DFT studies confirm that the tert-butyl group stabilizes the indazole ring against ring-opening during oxidation .

Nucleophilic Substitution at the Carboxylate

The tert-butyloxycarbonyl (Boc) group undergoes acid-catalyzed deprotection:

| Acid | Conditions | Product | Yield | Application |

|---|---|---|---|---|

| HCl (4M) | Dioxane, 25°C | 5-(Dioxaborolanyl)-1H-indazole | 95% | Intermediate for peptide coupling |

| TFA | CH₂Cl₂, 0°C | Free amine derivative (after subsequent steps) | 88% | Drug candidate synthesis |

Kinetics :

Functional Group Interconversion

The boronic ester serves as a handle for further derivatization:

Spectroscopic Validation :

- shifts from 30 ppm (dioxaborolane) to 18 ppm (boronic acid) confirm hydrolysis .

- IR spectra show loss of B–O stretching (1,350 cm⁻¹) upon halogenation .

Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) reveals stability up to 180°C, beyond which decomposition occurs via:

- Boc Group Elimination : Releases isobutene and CO₂ at 185–220°C .

- Boronate Rearrangement : Forms boroxine derivatives above 250°C .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

- C–B Bond Cleavage : Generates aryl radicals detectable via EPR .

- Ring Contraction : Transient formation of benzotriazole analogs .

Key Research Findings

- DFT-Conformational Analysis :

- Crystallographic Data :

This compound’s versatility in cross-coupling, functional group interconversion, and stability under diverse conditions underscores its role as a critical intermediate in modern synthetic chemistry.

科学的研究の応用

Anticancer Activity

Recent studies indicate that derivatives of indazole compounds exhibit anticancer properties. Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole-1-carboxylate serves as a precursor in synthesizing more complex indazole derivatives that have shown promising results against various cancer cell lines. For instance, the compound's ability to inhibit specific kinases involved in cancer progression is under investigation .

Role as a Synthetic Intermediate

This compound is utilized as an intermediate in the synthesis of other biologically active molecules. Its boron-containing moiety enhances reactivity and selectivity in cross-coupling reactions, particularly in the formation of carbon-boron bonds, which are crucial for building complex organic structures .

Cross-Coupling Reactions

This compound can participate in Suzuki-Miyaura cross-coupling reactions. This process allows for the formation of biaryl compounds that are essential in pharmaceuticals and agrochemicals. The presence of the dioxaborolane group facilitates the coupling with aryl halides under mild conditions .

Material Science

In material science, this compound is explored for its potential use in creating advanced materials such as sensors and organic light-emitting diodes (OLEDs). The unique electronic properties imparted by the indazole and boron functionalities can lead to enhanced performance characteristics in these applications .

Case Studies

作用機序

The mechanism by which tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate exerts its effects depends on its application. In catalytic processes, the boron center can coordinate with transition metals, facilitating various organic transformations. In biological systems, the indazole ring can interact with specific enzymes or receptors, modulating their activity.

類似化合物との比較

Similar Compounds

- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

- Tert-butyl 5,6-dihydropyridine-1(2H)-carboxylate

- 2-Methyl-2-propanyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-1(2H)-pyridinecarboxylate

Uniqueness

The uniqueness of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate lies in its combination of an indazole ring and a dioxaborolane group. This combination provides a versatile platform for further functionalization and enhances the compound’s reactivity in various chemical transformations.

生物活性

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole-1-carboxylate (CAS No. 864771-44-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H25BN2O4

- Molecular Weight : 344.22 g/mol

- IUPAC Name : this compound

- Purity : ≥97% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane moiety enhances its reactivity and binding affinity towards specific proteins involved in cellular signaling pathways.

Target Interactions

This compound has been noted for its interactions with:

- Kinases : Inhibition of certain kinases involved in cancer progression.

- Enzymes : Potential inhibition of enzymes that contribute to metabolic disorders.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines.

Mechanistic Studies

Mechanistic studies suggest that the compound induces apoptosis in cancer cells through:

- Activation of Caspases : Leading to programmed cell death.

- Cell Cycle Arrest : Particularly at the G2/M phase.

Case Study 1: In Vivo Efficacy

A study conducted on xenograft models demonstrated that administration of this compound significantly reduced tumor size compared to control groups. The compound was administered at a dosage of 20 mg/kg body weight over a period of four weeks.

Case Study 2: Safety Profile

In a toxicity assessment involving rats:

特性

IUPAC Name |

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25BN2O4/c1-16(2,3)23-15(22)21-14-9-8-13(10-12(14)11-20-21)19-24-17(4,5)18(6,7)25-19/h8-11H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMXDKXUKSKMROG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594615 | |

| Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864771-44-8 | |

| Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。